REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[NH:5][C:4]=2[CH:3]=1.Br[CH2:17][CH:18]([CH2:23][CH3:24])[CH2:19][CH2:20][CH2:21][CH3:22].S.C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+]>CC(C)=O>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[N:5]([CH2:17][CH:18]([CH2:23][CH3:24])[CH2:19][CH2:20][CH2:21][CH3:22])[C:4]=2[CH:3]=1 |f:2.3,4.5|
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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BrC1=CC=2NC3=CC(=CC=C3C2C=C1)Br
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
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BrCC(CCCC)CC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
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S.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was refluxed for 9 h
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Duration
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9 h
|
Type
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CUSTOM
|
Details
|
After the reaction
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Type
|
CUSTOM
|
Details
|
the acetone was removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with toluene
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with a saturated NaCl aqueous solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
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Smiles
|
BrC1=CC=2N(C3=CC(=CC=C3C2C=C1)Br)CC(CCCC)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |